Product packaging for 3-ethoxy-N-methylspiro[3.3]heptan-1-amine(Cat. No.:)

3-ethoxy-N-methylspiro[3.3]heptan-1-amine

Cat. No.: B13026208
M. Wt: 169.26 g/mol
InChI Key: ZFSXAHVCFNMAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-methylspiro[3.3]heptan-1-amine (CAS 1394116-69-8) is a spirocyclic compound of significant interest in medicinal chemistry and neuroscience research . This amine is part of a class of rigid, three-dimensional spiro[3.3]heptane scaffolds that are increasingly valued as isosteres for flat aromatic rings or other functional groups, allowing researchers to fine-tune the properties of drug candidates . The spiro[3.3]heptane core is recognized for its potential to improve the potency and selectivity of molecules in biological systems . This reagent serves as a key building block in pharmaceutical research and development, particularly for the synthesis of novel compounds with potential activity on the central nervous system (CNS) . Researchers are exploring its utility in developing treatments for psychiatric disorders such as depression and post-traumatic stress disorder (PTSD), often in the context of the serotonin system . As a synthetic intermediate, it enables the creation of new chemical entities with potentially high efficacy and reduced side effects . Please note: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B13026208 3-ethoxy-N-methylspiro[3.3]heptan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-ethoxy-N-methylspiro[3.3]heptan-1-amine

InChI

InChI=1S/C10H19NO/c1-3-12-9-7-8(11-2)10(9)5-4-6-10/h8-9,11H,3-7H2,1-2H3

InChI Key

ZFSXAHVCFNMAIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C12CCC2)NC

Origin of Product

United States

Conformational Analysis and Structural Elucidation of Spiro 3.3 Heptane Systems

Inherent Molecular Rigidity and Three-Dimensional Conformational Restriction

The constrained nature of the spiro[3.3]heptane core has been leveraged in the development of inhibitors for various enzymes, including the 3C-like protease of SARS-CoV-2. nih.gov In such applications, the spirocycle acts as a rigid scaffold to present pharmacophoric elements in a spatially optimal manner for interaction with the enzyme's active site. nih.gov

Stereochemical Considerations in 3-ethoxy-N-methylspiro[3.3]heptan-1-amine and its Analogs

The synthesis of stereoisomerically pure spiro[3.3]heptane derivatives is an active area of research. nih.gov Methods such as the Strecker reaction employing chiral auxiliaries have been used to introduce amino acid moieties with specific stereochemistry onto the spirocyclic scaffold. nih.gov The separation of diastereomers is often achieved through chromatographic techniques, and the absolute configuration of the isolated isomers can be confirmed by methods like X-ray crystallography. nih.gov For 2,6-disubstituted spiro[3.3]heptane derivatives, which possess axial chirality, enzyme-catalyzed asymmetric hydrolysis has been employed to achieve resolution. rsc.org

The specific stereoisomer of a spiro[3.3]heptane-based drug candidate can have a profound impact on its pharmacological profile. Therefore, the ability to synthesize and characterize individual stereoisomers is paramount in the development of new therapeutic agents based on this scaffold.

X-ray Crystallographic Studies for Absolute and Relative Configuration Determination

X-ray crystallography is a powerful and definitive technique for elucidating the three-dimensional structure of crystalline compounds, including the absolute and relative configurations of chiral centers. nih.govmdpi.com For spiro[3.3]heptane derivatives, single-crystal X-ray diffraction analysis provides unambiguous proof of their molecular architecture. chemrxiv.orgresearchgate.net

This technique has been instrumental in confirming the absolute configuration of various spiro[3.3]heptane analogs, including those synthesized using stereodivergent methods. nih.gov For instance, the absolute configuration of glutamic acid analogs built on the spiro[3.3]heptane scaffold was confirmed by X-ray crystallography. nih.gov The crystal structure reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the puckering of the cyclobutane (B1203170) rings and the spatial disposition of the substituents. nih.gov

The determination of absolute configuration is crucial for understanding structure-activity relationships. researchgate.net While methods like NMR spectroscopy with chiral derivatizing agents can provide valuable information, X-ray crystallography remains the gold standard for unambiguous assignment when a suitable crystal can be obtained. stackexchange.comnih.gov

Table 1: Crystallographic Data for a Representative Spiro[3.3]heptane Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 10.319 (1)
b (Å) 14.233 (2)
c (Å) 8.5187 (9)
α (°) 97.87 (1)
β (°) 104.08 (1)
γ (°) 98.86 (1)
Volume (ų) 1179.0 (6)

Data for 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane. nih.gov

Structural Mimicry of Common Carbocyclic and Heterocyclic Systems by Spiro[3.3]heptanes

The unique structural features of the spiro[3.3]heptane scaffold allow it to serve as a bioisosteric replacement for common carbocyclic and heterocyclic rings found in many biologically active molecules. nih.govchemrxiv.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a planar aromatic ring, such as a phenyl group, with a three-dimensional, saturated scaffold like spiro[3.3]heptane can lead to improved physicochemical properties, such as increased metabolic stability and solubility, while maintaining or even enhancing biological activity. chemrxiv.orgresearchgate.net

The spiro[3.3]heptane core has been successfully employed as a mimic for mono-, meta-, and para-substituted phenyl rings in various drugs. chemrxiv.org This structural mimicry is not limited to carbocycles; heteroatom-containing spiro[3.3]heptanes have been developed as bioisosteres for important heterocyclic motifs like piperidine (B6355638) and piperazine (B1678402). nih.govrsc.org The ability of viruses to use molecular mimicry to their advantage highlights the importance of this strategy in biological systems. harvard.edu

A key aspect of the structural mimicry provided by spiro[3.3]heptanes is their ability to position functional groups at distances and in spatial orientations that are comparable to the systems they replace. researchgate.net For example, research has shown a similarity between the spiro[3.3]heptane and cyclohexane (B81311) scaffolds. researchgate.net

Specifically, (1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanes can be considered conformationally restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives. researchgate.net Similarly, (1S,4s,6R)- and (1R,4s,6S)-spiro[3.3]heptanes can act as restricted mimics of trans-1,3-disubstituted cyclohexanes. researchgate.net This is because the rigid spirocyclic framework holds the substituents in a fixed relationship that overlays well with specific conformations of the more flexible cyclohexane ring.

The non-collinear exit vectors of the spiro[3.3]heptane core are a notable feature when compared to the linear arrangement of substituents in a para-substituted phenyl ring. chemrxiv.orgresearchgate.net Despite this difference, the spiro[3.3]heptane scaffold has proven to be an effective mimic, suggesting that the precise spatial positioning of functional groups can be more critical for biological activity than maintaining the exact geometry of the original ring system. researchgate.net

Table 2: Comparison of Inter-functional Group Distances

Scaffold Substituent Pattern Approximate Distance (Å)
Spiro[3.3]heptane 1,6-disubstituted Varies with stereochemistry
Cyclohexane cis-1,4-disubstituted ~2.5 - 3.0
Cyclohexane trans-1,3-disubstituted ~2.5 - 3.0
Benzene (B151609) para-disubstituted ~4.3

Distances are estimations and can vary based on specific substituents and conformations.

Bioisosteric Applications of Spiro 3.3 Heptane Amines in Chemical Research

Spiro[3.3]heptane as a Saturated Benzene (B151609) Bioisostere

The phenyl ring is one of the most common motifs in drug molecules, but it is often associated with metabolic instability and poor solubility. nih.gov Consequently, replacing it with saturated, C(sp³)-rich scaffolds is a major goal in medicinal chemistry. nih.gov The spiro[3.3]heptane core has recently been demonstrated to be an effective saturated bioisostere for mono-, meta-, and para-substituted benzene rings. chemrxiv.orgnih.govenamine.netresearchgate.net

For years, the development of benzene bioisosteres focused on scaffolds that maintained the linear (collinear) arrangement of substituents, such as bicyclo[1.1.1]pentane and cubane. chemrxiv.org However, recent research has shown that the spiro[3.3]heptane scaffold can successfully mimic a benzene ring despite having non-collinear exit vectors—the bonds connecting the core to its substituents are not directly opposite each other. chemrxiv.orgnih.govresearchgate.net This non-collinear arrangement provides a distinct three-dimensional vectorization for substituents, which can lead to more selective interactions with biological targets. researchgate.net

This concept was validated by incorporating the spiro[3.3]heptane core into known drugs. chemrxiv.org For instance, replacing the meta-substituted benzene ring in the anticancer drug Sonidegib and the para-substituted ring in the anesthetic Benzocaine with a spiro[3.3]heptane scaffold resulted in saturated analogs that retained high biological activity. chemrxiv.orgnih.gov This demonstrates that strict collinearity is not a prerequisite for effective bioisosteric replacement of a phenyl ring. chemrxiv.org

Geometric Parameters of Benzene vs. Spiro[3.3]heptane Bioisosteres

Comparison of the distance (d) and angle (θ) between exit vectors for para-substituted benzene and its spiro[3.3]heptane-based bioisosteres. Data adapted from X-ray crystallography studies.

Scaffoldd (Å)|θ| (°)Reference Compound
para-Substituted Benzene4.7~0Benzocaine
Spiro[3.3]heptane-2,6-diyl4.556Saturated Benzocaine Analog

Replacing an aromatic ring with a saturated spiro[3.3]heptane core significantly alters a molecule's physicochemical properties. nih.govresearchgate.net This strategy generally decreases lipophilicity (as measured by LogP or LogD) and can improve aqueous solubility, which are often desirable traits for drug candidates. researchgate.net For example, the spiro[3.3]heptane analog of the anticancer drug Sonidegib showed reduced lipophilicity while maintaining nanomolar potency. researchgate.net Similarly, substituting the phenyl ring in Vorinostat and Benzocaine with the spiro[3.3]heptane core yielded active compounds with modified physicochemical profiles. chemrxiv.orgnih.gov The ability to fine-tune these properties makes the spiro[3.3]heptane scaffold a powerful tool for medicinal chemists. researchgate.netchemrxiv.org

Impact of Spiro[3.3]heptane Replacement on Drug Properties

A summary of how replacing a benzene ring with a spiro[3.3]heptane (SH) scaffold affects the properties of several drugs.

Original DrugSubstitution TypeSaturated AnalogKey Finding
Sonidegibmeta-BenzeneSH-SonidegibRetained nanomolar potency with reduced lipophilicity. researchgate.net
VorinostatPhenylSH-VorinostatSaturated analog showed high potency in biological assays. nih.gov
Benzocainepara-BenzeneSH-BenzocaineShowed significant analgesic activity, similar to the parent drug. chemrxiv.org

Azaspiro[3.3]heptane Derivatives as Surrogates for Saturated Heterocyclic Motifs

Introducing nitrogen atoms into the spiro[3.3]heptane framework creates azaspiro[3.3]heptanes, a class of compounds that serve as valuable bioisosteres for common saturated heterocycles like piperidine (B6355638) and piperazine (B1678402). enamine.netnih.govenamine.net These strained spirocyclic amines offer a rigid structure with predictable exit vectors, which can enhance drug-like properties, target selectivity, and metabolic stability. researchgate.netresearchgate.netenamine.net

The piperidine ring is a ubiquitous feature in pharmaceuticals. enamine.netresearchgate.net Azaspiro[3.3]heptanes, particularly 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have emerged as effective, rigid surrogates for this motif. enamine.netrsc.org In 2010, 2-azaspiro[3.3]heptane was proposed as a piperidine replacement to improve solubility and reduce metabolic degradation. enamine.net

More recently, 1-azaspiro[3.3]heptane has been validated as a "new generation" piperidine bioisostere. enamine.netresearchgate.net Research has shown that it has similar basicity, solubility, and lipophilicity to piperidine, but with potentially improved metabolic stability. enamine.net A key example is the replacement of the piperidine fragment in the anesthetic drug Bupivacaine with a 1-azaspiro[3.3]heptane core, which resulted in a new, patent-free analog with high activity. enamine.netnih.govresearchgate.net

The bioisosteric strategy extends to other common six-membered heterocycles. 2,6-Diazaspiro[3.3]heptane has been successfully used as a bioisostere for piperazine. rsc.orguniba.it In one notable example, replacing the piperazine ring in the drug Olaparib with 2,6-diazaspiro[3.3]heptane significantly improved target selectivity. rsc.org

Furthermore, analysis of azaspiro[3.3]heptanes as replacements for morpholines and piperazines has shown that introducing the spirocyclic center can lower the lipophilicity (logD) of the molecule. nih.gov This counterintuitive effect, where adding a carbon atom reduces lipophilicity, is rationalized by an increase in the basicity of the nitrogen atom in the spirocycle. nih.gov This makes these scaffolds useful for modulating the physicochemical properties of lead compounds. researchgate.net

The development of synthetic routes to spiro[3.3]heptanes and their heteroatomic derivatives has opened up new areas of chemical space for drug discovery. nih.govnih.govcapes.gov.bracs.org These scaffolds are considered "sp³-rich," meaning they have a higher fraction of carbon atoms with tetrahedral geometry, which imparts a distinct three-dimensionality compared to the "flatland" of aromatic compounds. researchgate.net

This 3D character is highly sought after as it can lead to improved metabolic stability and increased solubility. uniba.it The rigid conformation of these spirocycles provides predictable vectorization of substituents, allowing for more precise and selective interactions with protein targets. researchgate.net By providing access to novel, patent-free analogs of existing drugs, scaffolds like spiro[3.3]heptane and azaspiro[3.3]heptane are valuable tools for creating next-generation therapeutics. chemrxiv.orgenamine.net

Structure Activity Relationship Sar Methodologies for Spiro 3.3 Heptane Amine Scaffolds

Methodologies for Systematic Evaluation of Substituent Effects on Ligand-Target Interactions

The systematic evaluation of substituent effects on the interaction between spiro[3.3]heptane amine scaffolds and their biological targets is a cornerstone of modern medicinal chemistry. Researchers employ a variety of methodologies to understand how different chemical groups at various positions on the spirocyclic core influence binding affinity, selectivity, and functional activity.

One common approach involves the synthesis of a focused library of analogues with systematic variations in substituents. For a compound like 3-ethoxy-N-methylspiro[3.3]heptan-1-amine, this would involve modifying the ethoxy and N-methyl groups. For instance, the ethoxy group could be replaced with other alkoxy groups of varying chain lengths or with bioisosteric replacements to probe the size and electronic requirements of the binding pocket. Similarly, the N-methyl group could be substituted with other alkyl groups or replaced with a hydrogen atom to assess the impact of N-alkylation on target engagement.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are also pivotal. These in silico methods allow for the prediction of the biological activity of novel analogues and help to rationalize experimentally observed SAR trends. By analyzing parameters such as electrostatic potential, hydrophobicity, and steric bulk, researchers can build predictive models that guide the design of more potent and selective compounds. The development of shorter and more effective synthetic routes to spiro[3.3]heptane motifs is an ongoing area of research that facilitates the generation of diverse compound libraries for SAR studies. rsc.orgresearchgate.net

Elucidating the Role of Conformational Rigidity in Enhancing Binding Affinity and Selectivity in Research Models

The conformational rigidity of the spiro[3.3]heptane scaffold is a key attribute that can significantly enhance binding affinity and selectivity. Unlike flexible aliphatic or alicyclic systems, the spiro[3.3]heptane core restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to a target. This pre-organization of the ligand into a bioactive conformation can lead to a substantial increase in binding affinity.

The rigid framework of spiro[3.3]heptanes provides a well-defined three-dimensional arrangement of substituents, allowing for precise and predictable interactions with the target protein. researchgate.net This is in contrast to more flexible scaffolds, where multiple conformations may exist in solution, only one of which is active. The defined spatial orientation of functional groups on the spiro[3.3]heptane core can be leveraged to achieve high selectivity for a specific target over closely related proteins, thereby minimizing off-target effects. Research has shown that replacing a flexible piperazine (B1678402) ring with a 2,6-diazaspiro[3.3]heptane surrogate can significantly improve target selectivity. rsc.orgresearchgate.net

Furthermore, the introduction of the spiro[3.3]heptane scaffold can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are crucial for the development of effective research tools and potential therapeutic agents.

Strategic Chemical Modifications for Optimizing Research Profiles

Strategic chemical modifications of the spiro[3.3]heptane amine scaffold are essential for optimizing the research profile of lead compounds. These modifications are guided by the SAR data obtained from initial screening and are aimed at enhancing potency, selectivity, and drug-like properties.

For this compound, several modification strategies could be envisioned. Fine-tuning of the substituents at the 1 and 3 positions is a primary approach. For example, the introduction of fluorine atoms or other electron-withdrawing groups can modulate the pKa of the amine and influence its interaction with the target. A reliable methodology for constructing a 6-fluoro-spiro[3.3]heptane scaffold has been developed for this purpose. researchgate.netresearchgate.net

Another strategy involves the exploration of different substitution patterns on the spiro[3.3]heptane core. While the parent compound is substituted at the 1 and 3 positions, analogues with substituents at other positions could be synthesized to explore new interaction points with the target. The development of synthetic methods that allow for the introduction of functional groups at various positions on the spiro[3.3]heptane core is an active area of research. rsc.orgresearchgate.net The modification of ketones derived from spiro[3.3]heptanes can lead to a variety of mono- and bi-functionalized compounds for use in medicinal chemistry. chemrxiv.org

The data in the table below illustrates how different substituents on the spiro[3.3]heptane scaffold can influence biological activity, based on hypothetical data for a generic receptor binding assay.

CompoundSubstituent at C1Substituent at C3Binding Affinity (nM)
1-NHMe-OEt50
2-NH2-OEt120
3-NMe2-OEt80
4-NHMe-OMe75
5-NHMe-OH200

Comparative SAR Studies with Non-Spirocyclic Analogues

Comparative SAR studies with non-spirocyclic analogues are crucial for demonstrating the advantages of the spiro[3.3]heptane scaffold. These studies typically involve comparing the biological and physicochemical properties of a spiro[3.3]heptane-containing compound with its acyclic or monocyclic counterparts.

For instance, the properties of this compound could be compared to a flexible acyclic amine with similar functional groups or to a substituted cyclohexane (B81311) derivative. Such studies often reveal that the rigid spiro[3.3]heptane scaffold imparts superior properties. For example, spiro[3.3]heptane derivatives have been shown to be restricted surrogates of cis-1,4-disubstituted and trans-1,3-disubstituted cyclohexane derivatives. acs.org

The replacement of a phenyl ring with a spiro[3.3]heptane core has been explored as a strategy to create novel, patent-free analogues of existing drugs with retained or even improved activity. chemrxiv.org These "saturated bioisosteres" can offer advantages in terms of reduced lipophilicity and altered metabolic profiles. chemrxiv.org The table below provides a hypothetical comparison of key properties between a spiro[3.3]heptane derivative and its non-spirocyclic analogues.

Compound TypeExampleLipophilicity (clogP)Conformational Flexibility
Spiro[3.3]heptaneThis compound2.5Low
Acyclic Analogue4-ethoxy-2-methylpentan-2-amine2.8High
Cyclohexane Analoguetrans-4-ethoxy-1-methylaminocyclohexane2.6Medium

These comparative studies underscore the value of the spiro[3.3]heptane scaffold in medicinal chemistry, highlighting its ability to confer conformational rigidity, enhance biological activity, and provide access to novel chemical space. rsc.orgacs.org

Emerging Research Areas and Future Perspectives for Spiro 3.3 Heptane Amines

Development of Novel Strained Spiro Heterocycles for Advanced Research

The spiro[3.3]heptane framework serves as a versatile starting point for the synthesis of more complex, strained heterocyclic systems. The inherent ring strain and defined three-dimensional geometry of the spiro[3.3]heptane core can be harnessed to create novel structures with unique biological and physical properties.

Researchers are actively developing methods to introduce heteroatoms into the spiro[3.3]heptane skeleton, leading to a diverse array of spiro heterocycles. For instance, the synthesis of azaspiro[3.3]heptanes has been a significant area of focus, with these compounds being investigated as piperidine (B6355638) bioisosteres. enamine.net The introduction of an oxygen atom to create oxa-spiro[3.3]heptane derivatives is also a key strategy. A notable example is the development of 1-oxa-2,6-diazaspiro[3.3]heptane, which has been proposed as a potential bioisostere for piperazine (B1678402). researchgate.net

The functional groups on "3-ethoxy-N-methylspiro[3.3]heptan-1-amine", namely the ethoxy and N-methylamine moieties, provide handles for further chemical transformations. The amine group can be a key participant in cyclization reactions to form novel fused or spiro-heterocyclic systems. For example, intramolecular reactions could potentially lead to the formation of new bridged or polycyclic amine derivatives. The ethoxy group, while generally stable, could under certain conditions be modified or replaced, further expanding the accessible chemical space.

The development of these novel spiro heterocycles is driven by the desire to fine-tune the physicochemical properties of molecules, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. acs.org

Optimization of Synthetic Protocols for Scalable Production of Research Materials

The translation of interesting molecular scaffolds from discovery to application hinges on the availability of efficient and scalable synthetic routes. For spiro[3.3]heptane amines, including "this compound," the development of robust synthetic protocols is a critical area of ongoing research.

A common and effective strategy for the synthesis of substituted spiro[3.3]heptanes involves the preparation of a spiro[3.3]heptan-1-one intermediate. nih.govnih.gov An expedient method to access these ketones is through a semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. nih.govnih.govresearchgate.net This approach has been shown to be regio- and stereospecific, allowing for the preparation of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.govresearchgate.net

Once the spiro[3.3]heptan-1-one is obtained, it can be converted to the corresponding amine through reductive amination. To synthesize "this compound," a plausible route would involve the reductive amination of a 3-ethoxyspiro[3.3]heptan-1-one with methylamine (B109427).

The scalability of these synthetic steps is a key consideration for producing sufficient quantities of the target compound for further studies. Research in this area focuses on optimizing reaction conditions, minimizing the number of synthetic steps, and developing purification methods that are amenable to large-scale production. The use of flow chemistry is also being explored as a means to improve the safety, efficiency, and scalability of these syntheses. researchgate.net

Table 1: Plausible Synthetic Route for this compound

StepReactionKey ReagentsIntermediate/Product
1Semipinacol Rearrangement1-sulfonylcyclopropanol, lithiated 1-sulfonylbicyclo[1.1.0]butane, Acid (e.g., MsOH, AlCl3)3-substituted spiro[3.3]heptan-1-one
2Ether Formation (if starting from 3-hydroxy derivative)Sodium hydride, Ethyl iodide3-ethoxyspiro[3.3]heptan-1-one
3Reductive AminationMethylamine, Reducing agent (e.g., NaBH(OAc)3)This compound

Exploration of Diverse Functional Group Integrations within the Spiro[3.3]heptane Scaffold

The utility of the spiro[3.3]heptane scaffold in chemical research is greatly enhanced by the ability to introduce a wide variety of functional groups at different positions on the rings. researchgate.netchemrxiv.org This functionalization allows for the fine-tuning of the molecule's properties and provides points of attachment for creating more complex structures.

For a compound like "this compound," the existing ethoxy and N-methylamine groups represent just one possible substitution pattern. Researchers are exploring methods to introduce a diverse range of functionalities, including:

Halogens: Fluorine, in particular, is often incorporated into drug candidates to improve metabolic stability and binding affinity.

Carboxylic acids and esters: These groups can serve as handles for amide bond formation or as bioisosteres for other functional groups.

Alcohols and thiols: These can be used to improve solubility and provide sites for further derivatization.

Aryl and heteroaryl groups: The introduction of aromatic rings can be used to probe interactions with biological targets.

The development of methods for the selective functionalization of the spiro[3.3]heptane core is an active area of research. This includes the use of modern synthetic techniques such as C-H activation and cross-coupling reactions to install new functional groups with high precision. The ability to create a library of spiro[3.3]heptane derivatives with diverse functionalities is crucial for exploring their potential in various applications. chemrxiv.org

Integration of Spiro[3.3]heptane Amines into Chemical Libraries for High-Throughput Screening in Academic Contexts

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for identifying new bioactive compounds. The assembly of diverse and well-characterized chemical libraries is fundamental to the success of HTS campaigns. Spiro[3.3]heptane amines, including "this compound" and its analogs, are attractive candidates for inclusion in such libraries.

The three-dimensional nature of the spiro[3.3]heptane scaffold offers a significant advantage over the flat, aromatic structures that have traditionally dominated screening libraries. This "escaping flatland" approach is believed to increase the likelihood of finding selective and potent hits by providing better shape complementarity to the binding sites of biological targets.

The creation of focused libraries of spiro[3.s3]heptane derivatives allows for a systematic exploration of the structure-activity relationships (SAR) around this scaffold. By varying the substituents on the spirocyclic core, researchers can probe how different functional groups influence biological activity. Computational methods are also being employed to design virtual libraries of spiro[3.3]heptane compounds, helping to prioritize the synthesis of molecules with the highest probability of being active.

The integration of compounds like "this compound" into academic screening libraries provides a valuable resource for identifying novel probes for biological pathways and potential starting points for drug discovery programs.

Table 2: Properties of this compound Hydrochloride

PropertyValueSource
Molecular FormulaC10H19NOPubChem uni.lu
Molecular Weight169.26 g/mol PubChem uni.lu
InChIKeyZFSXAHVCFNMAIP-UHFFFAOYSA-NPubChem uni.lu
Predicted XlogP1.4PubChem uni.lu

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